molecular formula C8H16ClNO B2564275 (2R,3R)-2-Cyclopropyl-3-methoxypyrrolidine;hydrochloride CAS No. 2413846-76-9

(2R,3R)-2-Cyclopropyl-3-methoxypyrrolidine;hydrochloride

Cat. No. B2564275
CAS RN: 2413846-76-9
M. Wt: 177.67
InChI Key: YCNDTJYLGJECKM-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2-Cyclopropyl-3-methoxypyrrolidine;hydrochloride is a chemical compound that has gained attention in the scientific community for its potential applications in pharmacology and medicinal chemistry. This compound is a cyclic amine that belongs to the family of pyrrolidines, which are known for their diverse biological activities. In

Scientific Research Applications

Enantioselective Synthesis and Medicinal Applications

  • Synthesis of Analgesic Compounds : The synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes through hydride reduction of 1-arylcyclopropanedicarboximides demonstrates the utility of cyclopropyl and pyrrolidine derivatives in creating potent analgesic agents. Bicifadine, one of the synthesized compounds, showcases the potential for developing nonnarcotic analgesic agents with significant potency, highlighting the importance of the cyclopropyl group and pyrrolidine structure in medicinal chemistry (Epstein et al., 1981).

  • Antitumor and Neuroprotective Agents : Research into the synthesis of protected nitrocyclohexitols demonstrates the role of pyrrolidine derivatives in the development of antitumor agents, such as the synthesis pathway leading to (+)-pancratistatin. This highlights the potential of pyrrolidine derivatives in synthesizing complex molecules with significant biological activity (Cagide-Fagín et al., 2012).

  • Selective Activation of Metabotropic Glutamate Receptors : Aminopyrrolidine derivatives have been identified as potent and selective agonists for metabotropic glutamate receptors, offering a protective effect against excitotoxic neuronal death. This suggests the utility of pyrrolidine derivatives in developing neuroprotective drugs (Battaglia et al., 1998).

Organic Synthesis and Chemical Reactivity

  • Synthesis of Pyrrolidine Derivatives : The synthesis of 2-phenylpyrrole derivatives from aryl cyclopropyl ketones into 2-arylpyrrolidines and the subsequent conversion to various pyrrole derivatives exemplifies the synthetic versatility of pyrrolidine structures. This research contributes to the broader understanding of pyrrolidine and cyclopropyl group chemistry in organic synthesis (Apsimon et al., 1979).

properties

IUPAC Name

(2R,3R)-2-cyclopropyl-3-methoxypyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-10-7-4-5-9-8(7)6-2-3-6;/h6-9H,2-5H2,1H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAIDFAZIGECBQ-SCLLHFNJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNC1C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCN[C@@H]1C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-Cyclopropyl-3-methoxypyrrolidine;hydrochloride

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